N-丙基-3-(三氟甲基)苯胺

描述

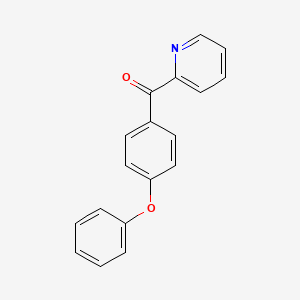

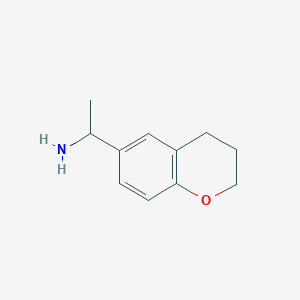

N-propyl-3-(trifluoromethyl)aniline is a compound that belongs to the class of organic chemicals known as anilines, which are derivatives of ammonia wherein one or more hydrogen atoms are replaced by phenyl groups. This particular compound features a trifluoromethyl group, which is known for its ability to influence the physical and chemical properties of molecules, often enhancing their metabolic stability and bioavailability .

Synthesis Analysis

The synthesis of trifluoromethyl anilines can be achieved through various methods. One approach involves the use of N-trifluoromethylsuccinimide (NTFS) as a trifluoromethylation reagent, which has been applied to the direct trifluoromethylation of free aniline, yielding trifluoromethyl products with good yields . Another method includes the synthesis of N,N-bis(trifluoromethyl)anilines through dediazotation reactions of aryldiazoniumbis(trifluoromethyl)imides in the presence of CuI salts . Additionally, visible-light-promoted radical C-H trifluoromethylation has been developed using Togni reagent, providing an economical route to trifluoromethylated anilines .

Molecular Structure Analysis

The molecular structure of anilines can be complex, with the trifluoromethyl group influencing the overall conformation. For instance, the molecular structure of N-benzylidene-aniline, a related compound, has been studied using gas electron diffraction and molecular mechanics calculations, revealing that the phenyl ring bonded to the carbon end of the C=N bond is coplanar with this bond . While this does not directly describe N-propyl-3-(trifluoromethyl)aniline, it provides insight into the structural considerations of aniline derivatives.

Chemical Reactions Analysis

Trifluoromethyl anilines participate in various chemical reactions. For example, they can undergo metalation with lithium reagents, which is a key step for structural elaboration, allowing for further functionalization . They can also react with phenyliodine(III) bis(trifluoroacetate) to introduce a hydroxy group at the para position or to achieve N-iodophenylation of N-arylamides . The anionically activated trifluoromethyl group has been used as a novel synthon for the synthesis of isoxazoles and 1,3,5-triazines .

Physical and Chemical Properties Analysis

The presence of the trifluoromethyl group in anilines significantly affects their physical and chemical properties. This group is known for its electron-withdrawing nature, which can impact the acidity of adjacent hydrogens and the reactivity of the molecule. The trifluoromethyl group also contributes to the lipophilicity and metabolic stability of the compound, making it a valuable substituent in medicinal chemistry .

科学研究应用

合成含氟分子

N-丙基-3-(三氟甲基)苯胺在合成各种含氟分子和杂环化合物中起着重要的建筑块作用。一项研究表明,利用可见光诱导的自由基三氟甲基化成功地将这些苯胺转化为有价值的含氟分子。这一过程提供了一条经济而强大的三氟甲基化苯胺的途径,突显了它在有机合成中的重要性 (Xie et al., 2014)。

自由苯胺的三氟甲基化

N-三氟甲基琥珀酰亚胺(NTFS)已被用于直接对自由苯胺进行三氟甲基化。这种方法为自由苯胺的C-H三氟甲基化提供了一个新的解决方案,展示了N-丙基-3-(三氟甲基)苯胺在促进这种化学转化中的潜力。该方案的实用性进一步得到了强调,因为它在合成药物(如抗哮喘药马布特罗)中的应用 (Liu et al., 2023)。

异噁唑和三嗪的合成

N-丙基-3-(三氟甲基)苯胺已被用于异噁唑和1,3,5-三嗪的新型一锅制备。这一过程涉及从肟得到的二负离子与三氟甲基取代苯胺的反应,展示了该化合物在合成复杂分子结构中的多功能性 (Strekowski et al., 1995)。

C-H亚胺化和脱氢交叉偶联中的作用

该化合物已被确定为适合的单齿瞬时定向基团,用于Ru(II)催化的苯甲醛间分子直接邻位C-H亚胺化和Pd催化的苯甲醛与芳烃直接脱氢交叉偶联等过程。这些过程实现了复杂分子结构的高效合成,包括喹唑啉和融合的异吲哚酮骨架,进一步强调了该化合物在高级有机合成中的实用性 (Wu et al., 2021),(Wang et al., 2019)。

作用机制

Target of Action

It is known that amines, such as n-propyl-3-(trifluoromethyl)aniline, often interact with various biological targets due to their basicity and nucleophilicity .

Mode of Action

They can react with electrophiles in several polar reactions .

Biochemical Pathways

Amines can participate in a variety of biochemical reactions due to their basicity and nucleophilicity .

Pharmacokinetics

The trifluoromethyl group is known to be present in many fda-approved drugs, suggesting that it may have favorable pharmacokinetic properties .

Result of Action

Their N-H proton can be removed if they are reacted with a strong enough base .

Action Environment

The trifluoromethyl group is known to be stable and environmentally benign .

安全和危害

未来方向

属性

IUPAC Name |

N-propyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h3-5,7,14H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTKCLQCPGRXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606567 | |

| Record name | N-Propyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-propyl-3-(trifluoromethyl)aniline | |

CAS RN |

887590-37-6 | |

| Record name | N-Propyl-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)

![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)

![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)